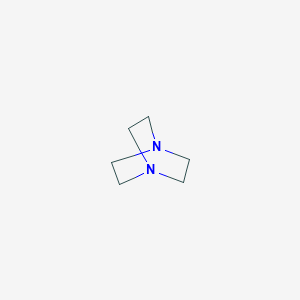
Patent
US06921487B2
Procedure details


At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under protective nitrogen gas was initially charged with 4.6 g of zinc powder (71 mmol) in 40 ml of tetrahydrofuran. After 1.13 ml of trimethylchlorosilane had been added, the mixture was heated to 50° C. for 15 min and 10 g of 1-phenylhexan-3-one (57 mmol, prepared by base-catalyzed aldol condensation of benzaldehyde and pentan-2-one and subsequent hydrogenation of the 1-phenylhex-1-en-3-one obtained) were added undiluted. Subsequently, 10.4 g of methyl bromoacetate (68 mmol) were added dropwise within 5 min and the temperature was maintained at 50° C. by external cooling. The mixture was then stirred at 50° C. for 10 min (formation of the zinc alkoxide). After cooling to 10° C., 7.4 g of trimethylchlorosilane (68 mmol) were added and the mixture was heated to 40° C. for 30 min. At 20° C., 9.6 g of 1,4-diazabicyclo[2.2.2]octane (85 mmol), dissolved in 55 g of tetrahydrofuran, were added, and the precipitate formed immediately. The precipitate formed (complex of zinc bromide chloride and 1,4-diazabicyclo[2.2.2]octane) was then filtered off. The precipitate was washed twice with 30 ml of tetrahydrofuran each time, and tetrahydrofuran was subsequently distilled off completely under reduced pressure (recycling of anhydrous solvent). The residue was admixed with 50 ml of pentane, cooled to −20° C., stirred for 60 min, and residues of solid were filtered off. Pentane was distilled off under reduced pressure (recovery of pentane) and the desired product 3-trimethylsiloxy-3-(2″-phenylethyl)caproate was obtained in a yield of 16 g (87% of theory) and a purity of >97% (HPLC). The zinc content of the product was 70 ppm (ICP).








Name
pentan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



[Compound]
Name
zinc alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[Zn:1].C[Si](C)(C)[Cl:4].C1(CCC(=O)CCC)C=CC=CC=1.C(=O)C1C=CC=CC=1.CC(=O)CCC.C1(C=CC(=O)CCC)C=CC=CC=1.[Br:47]CC(OC)=O.[N:53]12[CH2:60][CH2:59][N:56]([CH2:57][CH2:58]1)[CH2:55][CH2:54]2>O1CCCC1>[Cl-:4].[Br-:47].[Zn+2:1].[N:53]12[CH2:60][CH2:59][N:56]([CH2:57][CH2:58]1)[CH2:55][CH2:54]2 |f:9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
1.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCC(CCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
pentan-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=CC(CCC)=O
|
Step Six
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC
|
Step Seven
[Compound]
|
Name
|
zinc alkoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At room temperature, a three-neck flask equipped with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added undiluted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained at 50° C. by external cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 10° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 40° C. for 30 min
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate formed immediately
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].[Br-].[Zn+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N12CCN(CC1)CC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
